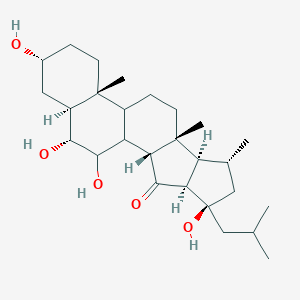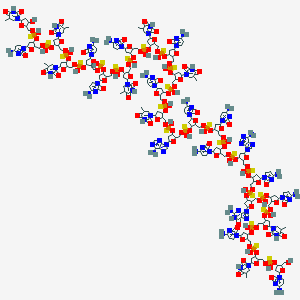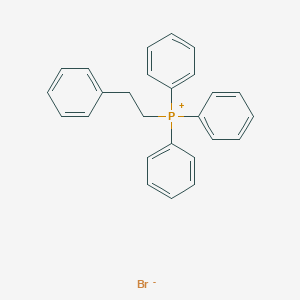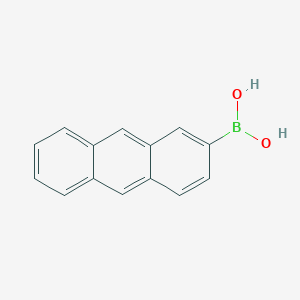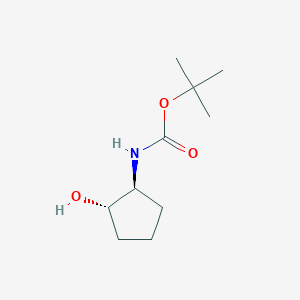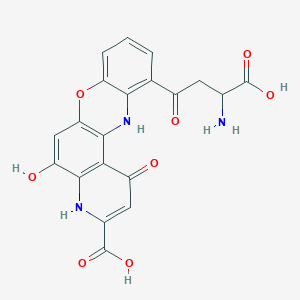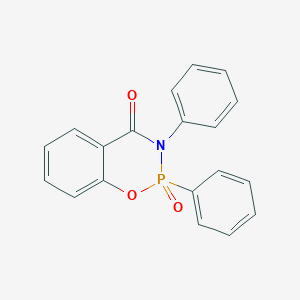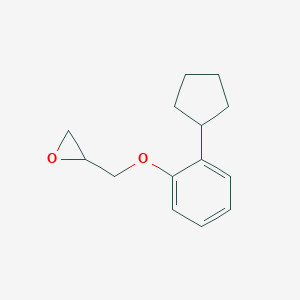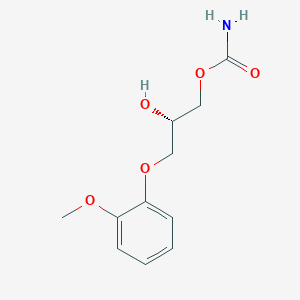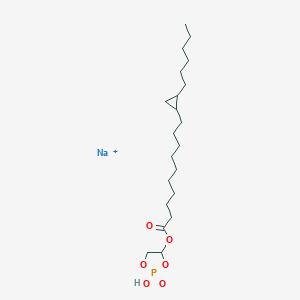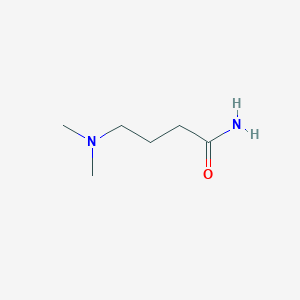
4-Dimethylaminobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dimethylaminobutyramide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAB is a tertiary amide that has been synthesized through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds.
作用机制
The mechanism of action of 4-Dimethylaminobutyramide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 4-Dimethylaminobutyramide has also been shown to inhibit the production of nitric oxide, which plays a role in inflammation and immune response.
生化和生理效应
4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and edema in rats. 4-Dimethylaminobutyramide has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as the production of nitric oxide.
实验室实验的优点和局限性
One advantage of using 4-Dimethylaminobutyramide in lab experiments is its potential as a building block for the synthesis of various compounds, including peptides, esters, and amides. 4-Dimethylaminobutyramide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using 4-Dimethylaminobutyramide in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
Future research on 4-Dimethylaminobutyramide could focus on its potential applications in drug development, particularly in the development of new anti-inflammatory and analgesic drugs. 4-Dimethylaminobutyramide could also be studied for its potential as a building block for the synthesis of novel compounds, including polymers and copolymers. Additionally, further research could be conducted on the mechanism of action of 4-Dimethylaminobutyramide, as well as its potential toxicity and safety in various applications.
合成方法
The synthesis of 4-Dimethylaminobutyramide can be achieved through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds. This reaction results in the formation of 4-Dimethylaminobutyramide, which can then be purified through recrystallization or chromatography. Other methods of synthesis include the reaction of 4-dimethylaminobutyric acid with acetic anhydride or the reaction of 4-dimethylaminobutyric acid with thionyl chloride followed by reaction with dimethylamine.
科学研究应用
4-Dimethylaminobutyramide has been widely studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. In pharmaceuticals, 4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. 4-Dimethylaminobutyramide has also been used in the synthesis of various compounds, including peptides, esters, and amides. In materials science, 4-Dimethylaminobutyramide has been used as a building block for the synthesis of polymers and copolymers.
属性
CAS 编号 |
157400-29-8 |
|---|---|
产品名称 |
4-Dimethylaminobutyramide |
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC 名称 |
4-(dimethylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) |
InChI 键 |
YGTHBVOCTPFJHQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(=O)N |
规范 SMILES |
CN(C)CCCC(=O)N |
同义词 |
Butanamide, 4-(dimethylamino)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



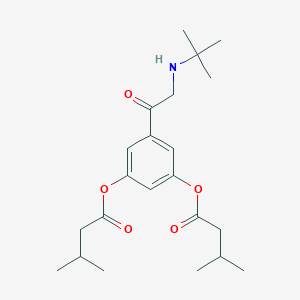
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
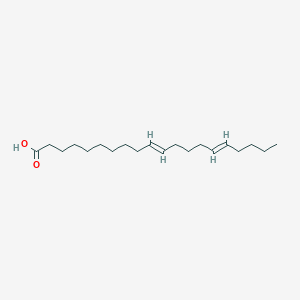
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
